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molecular formula C15H14O2 B188070 Methyl diphenylacetate CAS No. 3469-00-9

Methyl diphenylacetate

Cat. No. B188070
M. Wt: 226.27 g/mol
InChI Key: AORIUCNKPVHMTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254732

Procedure details

4.8 milliliters KN(SiCH3)2 were dropped into 5 milliliters (C6H5)2CHCOOCH3 in tetrahydrofuran at -78° C. and the resulting yellow suspension was stirred for 45 minutes. 1.2 molar equivalents N-fluorobenzenesulfonimide prepared according to Example 1 above in 4 milliliters tetrahydrofuran were dropped into the mixture and stirring continued at -78° C. for 1 hour. The mixture was allowed to warm up to room temperature, quenched with ammonium chloride, and acidified with 0.1N hydrogen chloride. Extraction with dichloromethane, drying, and evaporation were followed by purification on a silica gel column. White crystalline (C6H5)2CFCOOCH3 was obtained in 82% yield.
[Compound]
Name
KN(SiCH3)2
Quantity
4.8 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
82%

Identifiers

REACTION_CXSMILES
[CH:1]([C:14]([O:16][CH3:17])=[O:15])([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C1C=CC(S(N(S(C2C=CC=CC=2)(=O)=O)[F:28])(=O)=O)=CC=1>O1CCCC1>[C:1]([C:14]([O:16][CH3:17])=[O:15])([C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1)([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[F:28]

Inputs

Step One
Name
KN(SiCH3)2
Quantity
4.8 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=C(C=C1)S(=O)(=O)N(F)S(=O)(=O)C2=CC=CC=C2
Step Three
Name
Quantity
4 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting yellow suspension was stirred for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were dropped into the mixture
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued at -78° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride
EXTRACTION
Type
EXTRACTION
Details
Extraction with dichloromethane
CUSTOM
Type
CUSTOM
Details
drying
CUSTOM
Type
CUSTOM
Details
evaporation
CUSTOM
Type
CUSTOM
Details
were followed by purification on a silica gel column

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(F)(C1=CC=CC=C1)(C1=CC=CC=C1)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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